molecular formula C16H21N3O4 B2779037 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 899982-30-0

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No.: B2779037
CAS No.: 899982-30-0
M. Wt: 319.361
InChI Key: FJUDYGSQQADEOO-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C16H21N3O4 and its molecular weight is 319.361. The purity is usually 95%.
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Biological Activity

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.

Molecular Structure:

  • Molecular Formula: C17H21N2O4
  • Molecular Weight: 335.36 g/mol
  • CAS Number: 899734-12-4

The structure of the compound features a dioxaspiro moiety which is known to enhance biological activity due to its unique three-dimensional conformation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxalamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, such as breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of oxalamide derivatives for their anticancer properties. The results showed that compounds featuring the dioxaspiro structure significantly inhibited the growth of MCF-7 breast cancer cells, with IC50 values in the micromolar range .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary assays demonstrate effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell membranes.

Research Findings:
In a comparative study, this compound exhibited higher antibacterial activity than traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

  • Formation of the Dioxaspiro Framework: Utilizing cyclization reactions to create the spiro structure.
  • Amidation Reaction: Coupling with pyridinylmethylamine to form the oxalamide linkage.
  • Purification: Employing chromatographic techniques to isolate the desired product.

Table 1: Synthesis Overview

StepReaction TypeReagentsConditions
1CyclizationPrecursor A + Precursor BHeat, Solvent A
2AmidationDioxaspiro Intermediate + PyridinylmethylamineRoom Temperature
3PurificationCrude ProductChromatography

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c20-14(18-9-12-3-7-17-8-4-12)15(21)19-10-13-11-22-16(23-13)5-1-2-6-16/h3-4,7-8,13H,1-2,5-6,9-11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUDYGSQQADEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.